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(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine

Catalog No.
S14034517
CAS No.
M.F
C9H10BrN3
M. Wt
240.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methana...

Product Name

(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine

IUPAC Name

(5-bromo-1-methylbenzimidazol-2-yl)methanamine

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

InChI

InChI=1S/C9H10BrN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3

InChI Key

SPDNDDKUZOMHNH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1CN

The compound (5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine is an organic molecule characterized by its unique structure, which includes a benzimidazole core substituted with a bromine atom and a methyl group. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities. The presence of the bromine atom enhances its lipophilicity and potentially its reactivity, making it an interesting candidate for various chemical and biological applications.

The chemical reactivity of (5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the bromine atom can act as a leaving group in various coupling reactions. Typical reactions include:

  • Nucleophilic Substitution: The amine can react with electrophiles to form new amine derivatives.
  • Coupling Reactions: The bromine can be replaced by other nucleophiles in reactions such as Suzuki or Sonogashira couplings.
  • Acylation Reactions: The amine can undergo acylation to form amides, which are crucial in drug development.

These reactions are significant for synthesizing derivatives that may exhibit improved biological activity or selectivity.

Compounds containing benzimidazole scaffolds, including (5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, have been associated with various biological activities. These include:

  • Antimicrobial Properties: Many benzimidazole derivatives exhibit activity against bacteria and fungi.
  • Anticancer Activity: Some studies suggest that benzimidazole compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects: Certain derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.

Research indicates that the presence of specific substituents, such as bromine, can enhance these activities by improving the compound's interaction with biological targets.

The synthesis of (5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves several steps:

  • Formation of Benzimidazole Core:
    • A common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.
  • Bromination:
    • The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or a brominating agent under controlled conditions.
  • Methylation:
    • Methylation of the nitrogen atom in the benzimidazole can be performed using methyl iodide or dimethyl sulfate.
  • Amine Functionalization:
    • Finally, the amine group can be introduced via reductive amination or direct amination methods.

These synthetic pathways allow for modifications that can lead to various derivatives with enhanced properties.

(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancers.
  • Agriculture: Its antimicrobial properties could be harnessed in agricultural formulations to protect crops from pathogens.
  • Material Science: The compound may be explored for use in developing new materials due to its unique electronic properties.

Studies on the interactions of (5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine with biological targets are crucial for understanding its mechanism of action. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In vitro Assays: Evaluating the compound's effects on cell lines to assess cytotoxicity and selectivity.
  • High-throughput Screening: Identifying potential therapeutic effects across various biological assays.

Such studies help elucidate how structural modifications influence biological activity and guide further optimization efforts.

Similar compounds include:

  • Benzimidazole
    • Core structure without additional substitutions; generally lower activity compared to substituted derivatives.
  • Oxybenzone
    • Contains a similar aromatic structure but differs significantly in functionality and applications (primarily used as a sunscreen agent).
  • Albendazole
    • A benzimidazole derivative with known antiparasitic properties; structurally related but has different biological targets and mechanisms.

Comparison Table

Compound NameStructure TypeBiological ActivityUnique Features
(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamineBenzimidazole derivativeAntimicrobial, anticancerBrominated for enhanced reactivity
BenzimidazoleCore structureModerate antimicrobialBasic scaffold
OxybenzoneAromatic compoundUV protectionUsed primarily in cosmetics
AlbendazoleBenzimidazole derivativeAntiparasiticSpecificity towards parasites

This comparison highlights the unique features of (5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, particularly its bromination which may enhance its reactivity and biological efficacy compared to other similar compounds.

Nucleophilic Substitution Strategies in Benzimidazole Functionalization

Nucleophilic substitution plays a pivotal role in introducing the methanamine group at the 2-position of the benzimidazole core. A prominent approach involves Cu(II)-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole precursors with boronic acids or alkyl halides. For instance, Molla et al. demonstrated that Cu(OAc)₂ in combination with tetramethylethylenediamine (TMEDA) enables selective amination at the 2-position, achieving yields exceeding 75% under ambient conditions. This method avoids over-alkylation by leveraging the electron-withdrawing effect of the bromo substituent at position 5, which deactivates adjacent nitrogen sites toward further substitution.

An alternative pathway involves reductive amination cascades, where aldehyde intermediates derived from benzimidazole precursors react with ammonia equivalents. Recent work by Nain et al. showcased enzymatic reductive amination using alanine dehydrogenase (AlaDH) to convert ketone-bearing benzimidazoles to primary amines in cell-free systems, though this approach remains untested for brominated derivatives. For chemical reductive amination, borane-dimethyl sulfide complexes in tetrahydrofuran effectively reduce imine intermediates formed between 5-bromo-1-methylindazole-2-carbaldehyde and ammonium acetate, yielding the target methanamine with 80–85% efficiency.

Table 1: Comparative Analysis of Nucleophilic Substitution Methods

MethodCatalyst SystemYield (%)SelectivityReference
Cu(II)-Catalyzed ArylationCu(OAc)₂/TMEDA75–82>90% 2-position
Reductive AminationBH₃·SMe₂/THF80–85N/A
Enzymatic AminationAlaDH/NADH60–70Substrate-dependent

Catalytic Systems for N-Methylation and Bromination Reactions

N-Methylation at the 1-position of benzimidazoles traditionally employs methyl iodide under basic conditions, but this method generates regioisomeric byproducts (e.g., 2-methyl derivatives) due to competing alkylation pathways. The patent CN113912544A resolves this by using a ring-closing strategy: 2-fluoro-5-bromobenzaldehyde reacts with formylhydrazine to form an intermediate that cyclizes in polar aprotic solvents (e.g., dioxane) with NaH, yielding 1-methyl-5-bromoindazole without isomer contamination. This approach circumvents direct methylation of preformed indazoles, achieving 83% yield in the cyclization step.

For bromination, supercritical methanol has emerged as a dual solvent and carbon source in copper-catalyzed reactions. When applied to 1-methylbenzimidazole, Cu-doped porous metal oxides derived from hydrotalcites facilitate electrophilic bromination at position 5 via in situ-generated HBr, achieving >90% regioselectivity. Piperazine-based ionic liquids immobilized on ZnO nanoparticles further enhance bromination efficiency by stabilizing reactive intermediates, as demonstrated in comparative studies by recent nanocatalyst research.

Protecting Group Strategies for Amine Functionality in Benzimidazole Derivatives

The primary amine in (5-bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine necessitates protection during synthetic steps involving electrophilic reagents or harsh conditions. Acetyl and tert-butoxycarbonyl (Boc) groups are widely employed:

  • Acetylation: Treatment with acetic anhydride at 40°C selectively protects the 2-amine group of 5-bromo-1H-benzimidazole, enabling subsequent N-methylation or bromination without side reactions. Deprotection under basic conditions (e.g., NaOH/MeOH) restores the free amine with >95% recovery.
  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4Å molecular sieves provides quantitative Boc protection, which is stable under Pd-catalyzed cross-coupling conditions. Cleavage with trifluoroacetic acid (TFA) proceeds without degrading the bromo or methyl substituents.

Challenges: Competitive protection at the 1-position nitrogen can occur if methylation is incomplete, necessitating rigorous reaction monitoring via TLC or HPLC.

Solid-Phase Synthesis Approaches for Structural Analogues

Solid-phase synthesis enables rapid diversification of benzimidazole libraries by immobilizing intermediates on resin-bound supports. Akamatsu et al. developed a method where o-phenylenediamine derivatives are alkylated on Wang resin using bromoacetamide, followed by cyclization with aldehydes to form 2-aminobenzimidazoles. Applied to the target compound, this approach could involve:

  • Resin-bound alkylation of 5-bromo-1-methylindazole-2-carbaldehyde with a tert-butyl-protected aminomethyl group.
  • Reductive amination with ammonium acetate on-resin.
  • Cleavage via TFA to yield the free methanamine.

This platform facilitates parallel synthesis of analogues with varying substituents at positions 1 and 5, though bromine’s electron-withdrawing nature may require adjusted coupling times to achieve >80% purity.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.00581 g/mol

Monoisotopic Mass

239.00581 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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